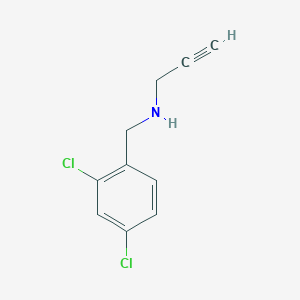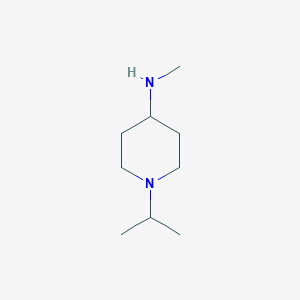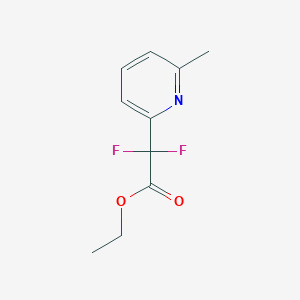
Methyl 4-carbamimidoylbenzoate
Overview
Description
Methyl 4-Carbamimidoylbenzoate is a chemical compound with the molecular formula C9H11ClN2O2 . It is a white to yellow solid and has a molecular weight of 214.65 .
Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 214.65 . The compound should be stored at a temperature of +4°C .Scientific Research Applications
Agricultural Applications
Carbendazim, a derivative of Methyl 4-carbamimidoylbenzoate, is commonly used in agriculture for the prevention and control of fungal diseases. Nanoparticle systems, such as solid lipid nanoparticles and polymeric nanocapsules, have been developed for the sustained release of carbendazim, enhancing its effectiveness and reducing environmental toxicity (Campos et al., 2015).
Environmental Bioremediation
A study identified a carbendazim-degrading bacterium, Rhodococcus erythropolis, from contaminated soil samples. This bacterium efficiently degrades carbendazim, highlighting its potential for use in bioremediation to mitigate environmental contamination (Zhang et al., 2013).
Cancer Research
Carbendazim, a fungicide derivative, has shown potential as an anticancer agent. In vitro studies demonstrate its ability to inhibit the proliferation of human cancer cells, including drug-resistant strains. The compound acts by suppressing microtubule dynamics, suggesting its potential use in cancer therapy (Yenjerla et al., 2009).
Microbial Production of Value-Added Compounds
4-Hydroxybenzoic acid, a derivative of this compound, is used as a starting material in microbial biosynthesis pathways for producing high-value compounds. These include resveratrol, muconic acid, and vanillyl alcohol, which have applications in food, cosmetics, and pharmacy (Wang et al., 2018).
Photodegradation in Environmental Cleanup
Studies on photodegradation of parabens, which are esters of p-hydroxybenzoic acid (a related compound), indicate the potential of photochemical methods for degrading hazardous water contaminants. This approach can be applied to this compound derivatives, assisting in environmental cleanup efforts (Gmurek et al., 2015).
Mechanism of Action
Target of Action
Methyl 4-carbamimidoylbenzoate, also known as 4-METHOXYCARBONYL-BENZAMIDINE, is a compound that has been found to interact with several targets. It is chemically related to benzamidine, which is a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . .
Mode of Action
It is known that benzamidine, a related compound, works by binding to its target proteins and disrupting their function
Biochemical Pathways
It is known that benzamidine, a related compound, can disrupt the function of enzymes involved in various biochemical pathways
Pharmacokinetics
It is known that related compounds, such as benzamidine, have fast absorption, high systemic clearance, and a short half-life
Result of Action
It is known that benzamidine, a related compound, can disrupt the function of enzymes, leading to various effects at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
Methyl 4-carbamimidoylbenzoate plays a crucial role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as trypsin and thrombin, where it acts as a competitive inhibitor. The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting the activity of proteases, which are essential for signal transduction. This compound also impacts gene expression by modulating the activity of transcription factors that are regulated by proteolytic cleavage. Additionally, this compound can alter cellular metabolism by affecting the enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, such as trypsin and thrombin, through hydrogen bonding and hydrophobic interactions. This binding leads to enzyme inhibition, which in turn affects various biochemical pathways. This compound also influences gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting enzyme activity and altering gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits enzyme activity without causing significant adverse effects. At higher doses, toxic effects have been observed, including cellular toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to protease inhibition. It interacts with enzymes such as trypsin and thrombin, affecting their activity and subsequently altering the metabolic flux. This compound also influences metabolite levels by modulating the activity of enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound tends to accumulate in specific tissues, particularly those with high protease activity, where it exerts its inhibitory effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It may also be found in other cellular compartments, such as the nucleus, where it can influence gene expression. The localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments .
Properties
IUPAC Name |
methyl 4-carbamimidoylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H3,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAKRWBISSQANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![n~4~',n~4~'-Dimethyl[1,1'-biphenyl]-2,4'-diamine](/img/structure/B3142403.png)






